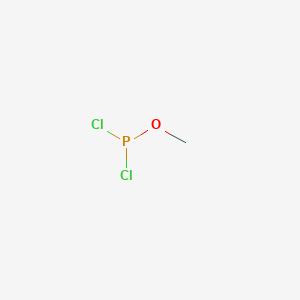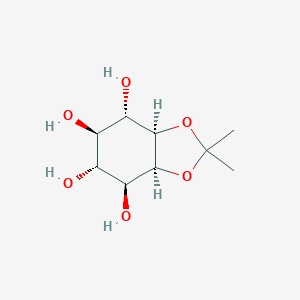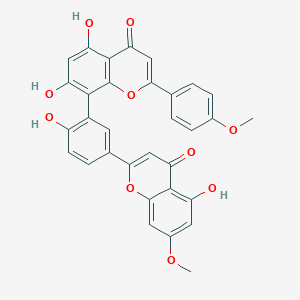
Putraflavone
Vue d'ensemble
Description
Putraflavone is a chemical compound also known as 4’‘’,7-Di-O-methylamentoflavone or Podocarpusflavone B . It has a molecular formula of C₃₂H₂₂O₁₀ and is found in various plants such as Elateriospermum tapos, Piranhea mexicana, Podocalyx loranthoides, Retrophyllum rospigliosii, Podocarpus fasciculus, Putranjiva roxburghii, Podocarpus macrophyllus, Podocarpus neriifolius, Chamaecyparis formosensis, and Prumnopitys montana .
Synthesis Analysis
Putraflavone can be obtained through plant extraction and chemical synthesis . Plant extraction involves extracting Putraflavone from specific plants through solvent extraction and crystallization purification . Chemical synthesis involves a series of chemical reactions to synthesize Putraflavone, including phenol acylation and cyclization .Molecular Structure Analysis
Putraflavone has a molecular weight of 566.511 Da and a monoisotopic mass of 566.121277 Da . It has 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
Putraflavone is a yellow powder . It has good solubility in solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . It has a density of 1.5±0.1 g/cm³, a boiling point of 872.7±65.0 °C at 760 mmHg, and a flash point of 290.3±27.8 °C .Applications De Recherche Scientifique
Antiviral Activity Against SARS-CoV-2
Putraflavone, as a derivative of amentoflavone, has been studied for its potential antiviral activity against SARS-CoV-2 . The research was designed to conduct an in silico analysis on derivatives of amentoflavone, including putraflavone, for targeting the non-structural protein of SARS-CoV-2 . The study found that amentoflavone compounds, including putraflavone, outperformed the FDA-approved antiviral medicine that is currently underused in COVID-19 in terms of binding affinity .
Antioxidant Activity
Putraflavone has been identified in the plant Putranjiva roxburghii Wall, which has been studied for its antioxidant activity . The highest antioxidant capacity was shown by methanolic extract of the stem .
Antimicrobial Activity
The ethyl acetate leaf extract of Putranjiva roxburghii Wall, which contains putraflavone, showed proficient antibacterial activity against Bacillus subtilis and Escherichia coli .
Antidiabetic Activity
Putraflavone has been associated with antidiabetic activity. Remarkable α-amylase and α-glucosidase inhibition potential was expressed by ethyl acetate fruit and n-Hexane leaf extracts, respectively .
Cytotoxic Activity
In the case of the brine shrimp lethality assay, extracts containing putraflavone were considered as extremely cytotoxic .
Protein Kinase Inhibitory Potential
The plant extracts containing putraflavone were also evaluated for their protein kinase inhibitory potential .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Putraflavone, a derivative of amentoflavone, has been found to target the non-structural protein of SARS-CoV-2 . It also interacts with the Beta-secretase 1 (BACE1) protein in humans . These targets play crucial roles in the pathogenesis of diseases such as COVID-19 and Alzheimer’s disease.
Mode of Action
Putraflavone interacts strongly with its targets, leading to changes in their function. For instance, in the case of SARS-CoV-2, it inhibits the main protease (MPRO or 3CLPRO), which is involved in the processing and release of translated non-structural proteins (nsps) . This interaction disrupts the virus’s replication process, thereby inhibiting its spread.
Biochemical Pathways
Putraflavone, being a biflavonoid, has been associated with anti-inflammatory action . It inhibits the release of histamine from mast cells, suggesting its potential in anti-allergic action . Furthermore, it inhibits phospholipase A2 and cyclooxygenase-2, which are key enzymes in the inflammatory response . By regulating these pathways, putraflavone can potentially mitigate inflammation and allergic reactions.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of putraflavone have been studied using in silico methods . These properties are crucial in determining the bioavailability of the compound.
Result of Action
The interaction of putraflavone with its targets leads to molecular and cellular effects that can potentially inhibit the progression of diseases. For instance, its interaction with the main protease of SARS-CoV-2 can inhibit the replication of the virus, thereby mitigating the symptoms of COVID-19 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of putraflavone. Factors such as light, temperature, and pollution could potentially alter the gene expression and hence the effectiveness of putraflavone . .
Propriétés
IUPAC Name |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTVUTQZSAZUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178299 | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Putraflavone | |
CAS RN |
23624-21-7 | |
| Record name | Putraflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is putraflavone and where is it found?
A1: Putraflavone, also known as podocarpusflavone-B, is a naturally occurring biflavonoid. Biflavonoids are a class of compounds known for their diverse biological activities. Putraflavone has been isolated from various plant species, including Putranjiva roxburghii [], Podocalyx loranthoides [], Senefelderopsis chiribiquetensis [], Selaginella doederleinii [], and Elateriospermum tapos [].
Q2: Are there other biflavonoids similar to putraflavone found in the same plants?
A2: Yes, studies have identified other biflavonoids alongside putraflavone in several plant species. For example, amentoflavone and 4'-O-methylamentoflavone have been found alongside putraflavone in Putranjiva roxburghii []. Similarly, Podocalyx loranthoides contains podocarpus flavone A in addition to putraflavone [].
Q3: What is the structural characterization of putraflavone?
A3: Putraflavone (Podocarpusflavone-B) is a biflavonoid, meaning it consists of two flavonoid units joined together. While the provided abstracts don't give the exact molecular formula and weight, they describe its structure as 7,4'''-di-O methylamentoflavone []. This information can be used to determine its molecular formula and weight. Spectroscopic data, particularly from NMR and MS techniques, are crucial in confirming the structure of putraflavone and differentiating it from other closely related biflavonoids.
Q4: What are the potential applications of putraflavone?
A4: Research suggests that putraflavone, like other biflavonoids, possesses potential biological activities. For instance, a study demonstrated its antifeedant effect against the grain pest Sitophilus zeamais [], suggesting potential applications in insect pest control.
Q5: How was putraflavone discovered and characterized?
A5: The discovery of putraflavone was first reported from the leaves of Putranjiva roxburghii Wall. []. Initially named "putraflavone", it was later identified to be identical to podocarpusflavone-B, previously isolated from Podocarpus macrophylla D. Don.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



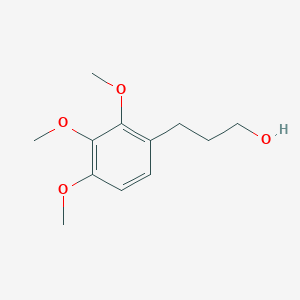
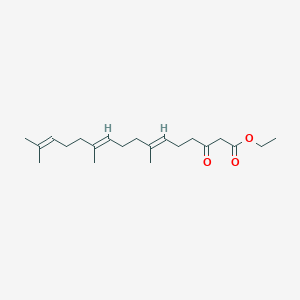

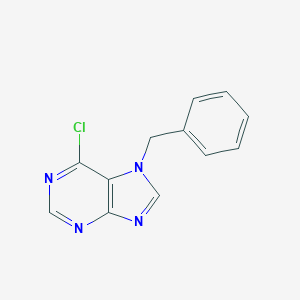
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
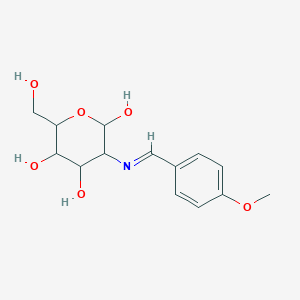
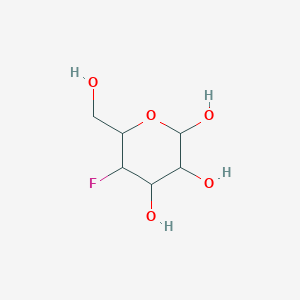
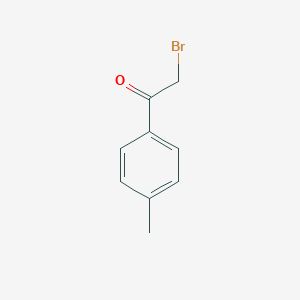
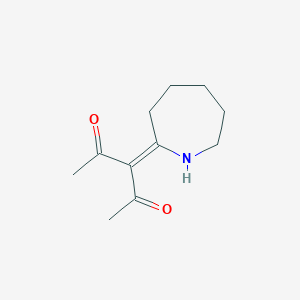
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)

